molecular formula C17H16N4O3S2 B2970952 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392296-21-8

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2970952
CAS RN: 392296-21-8
M. Wt: 388.46
InChI Key: BBTXNHGWFOFKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide” is a chemical compound with potential medicinal properties . It belongs to the class of compounds known as N-arylacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a furan ring, a thiadiazole ring, and an aniline group . The exact molecular structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Chemical Synthesis and Transformations

  • The compound N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide belongs to a class of compounds that have been explored for their potential in chemical synthesis and transformations. For instance, Remizov et al. (2019) described the synthesis of similar compounds involving intramolecular cyclization reactions, demonstrating the compound's relevance in organic synthesis processes (Remizov, Pevzner, & Petrov, 2019).

Biological Activity and Drug Design

  • Compounds related to this compound have been studied for their biological activity. Ren et al. (2000) explored similar compounds for their herbicidal activities, which highlights the potential of such compounds in the field of agriculture and pest management (Ren et al., 2000).

Photovoltaic Applications

  • The compound's class also finds application in materials science, particularly in the development of solar cells. Chu et al. (2011) investigated related polymers for their use in improving the photovoltaic performance of solar cells, indicating the compound's relevance in renewable energy technologies (Chu et al., 2011).

Antiviral Research

  • Additionally, compounds with a similar chemical structure have been evaluated for their antiviral activities. Yongshi et al. (2017) synthesized and characterized furan-carboxamide derivatives, including structures akin to the compound , as potent inhibitors of the influenza A H5N1 virus (Yongshi et al., 2017).

Antibacterial and Antifungal Studies

  • The compound and its related structures have also been studied for antimicrobial applications. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity against various microorganisms, suggesting potential medical applications (Cakmak et al., 2022).

Future Directions

The future directions for research on this compound could include further evaluation of its medicinal properties, particularly its potential as a urease inhibitor . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-10-6-11(2)8-12(7-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTXNHGWFOFKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.